D-Arabinose Phénylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Arabinose Phenylhydrazone is a derivative of D-Arabinose, a naturally occurring pentose sugar. This compound is formed through the reaction of D-Arabinose with phenylhydrazine, resulting in a crystalline product known as a phenylhydrazone. The formation of phenylhydrazones is a key reaction in carbohydrate chemistry, often used for the identification and characterization of sugars.

Applications De Recherche Scientifique

D-Arabinose Phenylhydrazone has several applications in scientific research:

Chemistry: Used in the identification and characterization of sugars through the formation of crystalline derivatives.

Biology: Serves as an intermediate in the synthesis of various biologically active compounds, such as D-Neopterin.

Industry: Utilized in the synthesis of labeled compounds for research purposes.

Mécanisme D'action

Target of Action

D-Arabinose Phenylhydrazone primarily targets the p38 MAPK signaling pathway in breast cancer cells . This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. It is also involved in the regulation of autophagy, a cellular process that degrades and recycles cellular components .

Mode of Action

D-Arabinose Phenylhydrazone interacts with its targets by inducing autophagy and activating the p38 MAPK signaling pathway . Autophagy is a cellular process that involves the degradation and recycling of cellular components. The activation of the p38 MAPK signaling pathway leads to changes in cell proliferation and differentiation .

Biochemical Pathways

D-Arabinose Phenylhydrazone affects the p38 MAPK signaling pathway and the autophagy pathway . The activation of the p38 MAPK signaling pathway leads to the induction of autophagy, which in turn results in cell cycle arrest . This means that the cells stop dividing, which can inhibit the growth of cancer cells .

Pharmacokinetics

It is known that d-arabinose phenylhydrazone can significantly inhibit the growth of breast cancer cells in vivo , suggesting that it has good bioavailability.

Result of Action

The activation of the p38 MAPK signaling pathway and the induction of autophagy by D-Arabinose Phenylhydrazone result in cell cycle arrest . This leads to a significant inhibition of cell proliferation, effectively restricting the growth of tumor cells . In particular, D-Arabinose Phenylhydrazone has been shown to cause G2/M cell cycle restriction and alter the expression of cell cycle-related proteins .

Action Environment

The action of D-Arabinose Phenylhydrazone can be influenced by various environmental factors. For instance, the presence of certain inhibitors of autophagy or the p38 MAPK pathway can reverse the efficacy of D-Arabinose Phenylhydrazone . .

Analyse Biochimique

Biochemical Properties

D-Arabinose Phenylhydrazone is involved in various biochemical reactions. This reaction is crucial in identifying aldose sugars differing in configuration only at the alpha-carbon .

Cellular Effects

D-Arabinose Phenylhydrazone has significant effects on various types of cells and cellular processes. For instance, it has been reported that D-Arabinose induced cytotoxicity is modulated by autophagy and p38 MAPK signaling pathway in breast cancer cell lines . The proliferation of cells was dramatically inhibited by D-Arabinose exposure in a dose-dependent manner, which was relevant to cell cycle arrest .

Molecular Mechanism

The mechanism of action of D-Arabinose Phenylhydrazone involves its interactions with biomolecules and changes in gene expression. The osazone reaction, in which D-Arabinose Phenylhydrazone participates, involves an alpha-carbon oxidation with the formation of a bis-phenylhydrazone . This reaction is key in identifying aldose sugars differing in configuration only at the alpha-carbon .

Temporal Effects in Laboratory Settings

The effects of D-Arabinose Phenylhydrazone over time in laboratory settings are yet to be fully elucidated. It is known that D-Arabinose can trigger cell cycle arrest by inducing autophagy through the activation of the p38 MAPK signaling pathway in breast cancer cells .

Metabolic Pathways

D-Arabinose Phenylhydrazone is involved in the osazone reaction, a key part of carbohydrate metabolism . This reaction involves an alpha-carbon oxidation with the formation of a bis-phenylhydrazone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of D-Arabinose Phenylhydrazone involves the reaction of D-Arabinose with phenylhydrazine under mild acidic conditions. The reaction typically proceeds as follows:

- Dissolve D-Arabinose in water.

- Add phenylhydrazine hydrochloride to the solution.

- Adjust the pH to mildly acidic using acetic acid.

- Heat the mixture gently to facilitate the reaction.

- Allow the solution to cool, leading to the crystallization of D-Arabinose Phenylhydrazone.

Industrial Production Methods: While the industrial production of D-Arabinose Phenylhydrazone is not extensively documented, the process would likely involve similar steps on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: D-Arabinose Phenylhydrazone primarily undergoes oxidation and condensation reactions. The formation of the phenylhydrazone itself is an oxidation-condensation reaction where phenylhydrazine reacts with the carbonyl group of D-Arabinose.

Common Reagents and Conditions:

Oxidation: Phenylhydrazine acts as the oxidizing agent.

Condensation: The reaction occurs under mildly acidic conditions, typically using acetic acid as the buffer.

Major Products: The primary product of the reaction between D-Arabinose and phenylhydrazine is D-Arabinose Phenylhydrazone. Further reactions can lead to the formation of osazones, which are bis-phenylhydrazones.

Comparaison Avec Des Composés Similaires

- D-Glucose Phenylhydrazone

- D-Mannose Phenylhydrazone

- D-Fructose Phenylhydrazone

Comparison: D-Arabinose Phenylhydrazone is unique in its formation from D-Arabinose, a pentose sugar, whereas the other similar compounds are derived from hexose sugars. The crystalline structure and properties of D-Arabinose Phenylhydrazone differ from those of hexose-derived phenylhydrazones, making it a valuable tool in the differentiation and study of various sugars.

Activité Biologique

D-Arabinose phenylhydrazone is a synthetic compound derived from the reaction between D-arabinose and phenylhydrazine. This compound has garnered attention in various fields of research, particularly in biochemistry and pharmacology, due to its unique biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

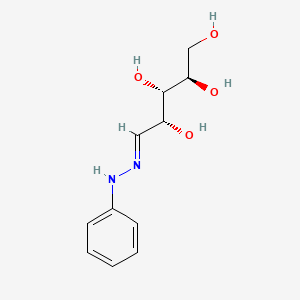

Chemical Structure : D-Arabinose phenylhydrazone is characterized by the presence of a D-arabinose moiety linked to a phenylhydrazine group. The synthesis typically involves the following steps:

- Dissolution : D-arabinose is dissolved in water.

- Reaction : Phenylhydrazine hydrochloride is added, and the pH is adjusted to mildly acidic using acetic acid.

- Heating : The mixture is gently heated to promote the reaction.

- Cooling : Upon cooling, the compound crystallizes.

This process highlights the compound's formation through an oxidation-condensation reaction involving the carbonyl group of D-arabinose .

D-Arabinose phenylhydrazone primarily exerts its biological effects through the following pathways:

- Target Pathways : It targets the p38 MAPK signaling pathway , which plays a crucial role in cellular stress responses and inflammation.

- Induction of Autophagy : The compound activates autophagy, a cellular degradation process that recycles damaged organelles and proteins, contributing to cell survival under stress conditions.

- Cell Cycle Arrest : By activating the p38 MAPK pathway, it induces cell cycle arrest in various cancer cell lines, particularly breast cancer cells, thereby inhibiting their proliferation.

3.1 Anticancer Properties

D-Arabinose phenylhydrazone has demonstrated significant anticancer activity:

- In Vitro Studies : Research indicates that this compound significantly inhibits breast cancer cell growth by inducing autophagy and activating specific signaling pathways.

- Case Studies : In laboratory settings, treatment with D-arabinose phenylhydrazone led to marked reductions in cell viability among breast cancer cell lines, with observed IC50 values indicating potent cytotoxicity.

3.2 Biochemical Reactions

The compound participates in various biochemical reactions:

- Osazone Formation : It is involved in the osazone reaction, which is crucial for identifying aldose sugars differing only at the alpha-carbon position.

- Oxidation and Condensation Reactions : The primary reactions include oxidation by phenylhydrazine and condensation with carbonyl groups of sugars .

4. Comparison with Similar Compounds

| Compound | Source Sugar | Biological Activity |

|---|---|---|

| D-Arabinose Phenylhydrazone | D-Arabinose | Induces autophagy; anticancer activity |

| D-Glucose Phenylhydrazone | D-Glucose | Primarily used for sugar characterization |

| D-Fructose Phenylhydrazone | D-Fructose | Limited biological studies |

D-Arabinose phenylhydrazone stands out due to its specific interactions with cellular pathways that promote autophagy and inhibit cancer cell growth, unlike its hexose counterparts which are more focused on sugar identification.

5. Research Applications

D-Arabinose phenylhydrazone has several applications in research:

- Sugar Identification : Utilized in chemical analysis for identifying various sugars based on their crystalline derivatives.

- Biological Research : Serves as an intermediate in synthesizing biologically active compounds like neopterin .

- Pharmacological Studies : Investigated for potential therapeutic applications against cancer due to its ability to modulate key signaling pathways.

6. Conclusion

D-Arabinose phenylhydrazone exhibits promising biological activities, particularly in anticancer research through its mechanisms involving autophagy induction and modulation of signaling pathways. Ongoing research may further elucidate its potential therapeutic applications and expand its utility in biochemical studies.

Propriétés

Numéro CAS |

28767-74-0 |

|---|---|

Formule moléculaire |

C11H16N2O4 |

Poids moléculaire |

240.26 g/mol |

Nom IUPAC |

(2R,3S,4R,5Z)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C11H16N2O4/c14-7-10(16)11(17)9(15)6-12-13-8-4-2-1-3-5-8/h1-6,9-11,13-17H,7H2/b12-6-/t9-,10-,11+/m1/s1 |

Clé InChI |

UJFBUGYDKFCOBD-LWCMFWHFSA-N |

SMILES |

C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O |

SMILES isomérique |

C1=CC=C(C=C1)N/N=C\[C@H]([C@@H]([C@@H](CO)O)O)O |

SMILES canonique |

C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.